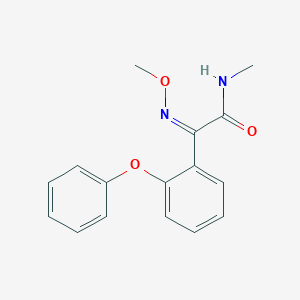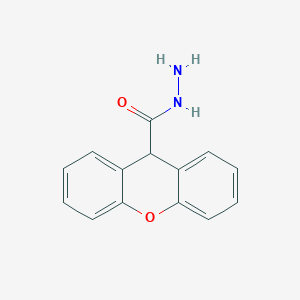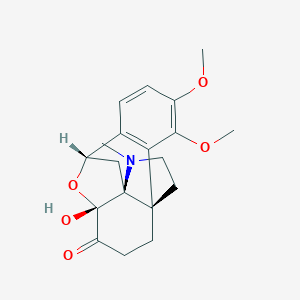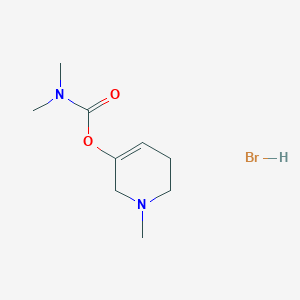
Tetrahydropyridostigmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydropyridostigmine (THP) is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. THP is a derivative of pyridostigmine, a medication used to treat myasthenia gravis, a neuromuscular disorder. THP has been shown to have unique properties that make it an ideal candidate for use in scientific research.
Mechanism Of Action
Tetrahydropyridostigmine is an acetylcholinesterase inhibitor, meaning that it prevents the breakdown of acetylcholine by the enzyme acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical And Physiological Effects
Tetrahydropyridostigmine has been shown to have a number of biochemical and physiological effects. In animal studies, Tetrahydropyridostigmine has been shown to increase acetylcholine levels in the brain, improve cognitive function, and enhance memory. Tetrahydropyridostigmine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using Tetrahydropyridostigmine in scientific research is that it is a selective acetylcholinesterase inhibitor, meaning that it does not affect other enzymes or neurotransmitters. Tetrahydropyridostigmine is also relatively stable and has a long half-life, making it a useful tool for studying the effects of acetylcholinesterase inhibition over time. However, Tetrahydropyridostigmine has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Future Directions
There are a number of potential future directions for research on Tetrahydropyridostigmine. One area of interest is the use of Tetrahydropyridostigmine as a tool to study the role of acetylcholinesterase inhibition in neurodegenerative diseases such as Alzheimer's disease. Tetrahydropyridostigmine may also have potential as a therapeutic agent for these diseases. Additionally, Tetrahydropyridostigmine could be used to study the effects of acetylcholinesterase inhibition on other physiological systems, such as the cardiovascular system. Overall, Tetrahydropyridostigmine is a promising tool for scientific research that has the potential to shed light on a variety of important biological processes.
Synthesis Methods
Tetrahydropyridostigmine can be synthesized through a multi-step process starting with the reaction of 3-picolyl chloride with sodium hydride to form 3-picolyl sodium salt. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form the desired product, Tetrahydropyridostigmine.
Scientific Research Applications
Tetrahydropyridostigmine has been used in a variety of scientific research applications, including studying the effects of acetylcholinesterase inhibitors on the central nervous system and investigating the role of cholinergic neurotransmission in cognitive function. Tetrahydropyridostigmine has also been used as a tool to study the structure and function of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
properties
CAS RN |
132975-02-1 |
|---|---|
Product Name |
Tetrahydropyridostigmine |
Molecular Formula |
C9H17BrN2O2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl) N,N-dimethylcarbamate;hydrobromide |
InChI |
InChI=1S/C9H16N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h5H,4,6-7H2,1-3H3;1H |
InChI Key |
UEXFLQKPRFNWLK-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
Canonical SMILES |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
Other CAS RN |
132975-02-1 |
synonyms |
3-(N,N-dimethylcarbamyloxy)-1-methyl-delta(3)-tetrahydropyridine tetrahydropyridostigmine tetrahydropyridostigmine hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





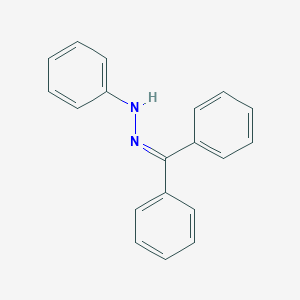
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)




![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
